2-(1-Bromoethyl)pyridine hydrobromide
Overview
Description
2-(1-Bromoethyl)pyridine hydrobromide is an organic compound with the molecular formula C7H9Br2N and a molecular weight of 266.96 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is commonly used in various chemical reactions and research applications.
Preparation Methods
The synthesis of 2-(1-Bromoethyl)pyridine hydrobromide typically involves the bromination of 2-ethylpyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(1-Bromoethyl)pyridine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can participate in addition reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1-Bromoethyl)pyridine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and processes, particularly those involving pyridine derivatives.
Medicine: It may be used in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(1-Bromoethyl)pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. This can result in changes to the structure and function of the target molecules, ultimately affecting their biological activity .
Comparison with Similar Compounds
2-(1-Bromoethyl)pyridine hydrobromide can be compared with other similar compounds, such as:
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)-6-methylpyridine
- 2,6-Bis(bromomethyl)pyridine
- 2-(Chloromethyl)pyridine hydrochloride
- 4-(Bromomethyl)pyridine hydrobromide
These compounds share similar structural features but differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.
Properties
IUPAC Name |
2-(1-bromoethyl)pyridine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6(8)7-4-2-3-5-9-7;/h2-6H,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWHZNPSTJEYRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78036-40-5 | |
Record name | 2-(1-bromoethyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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